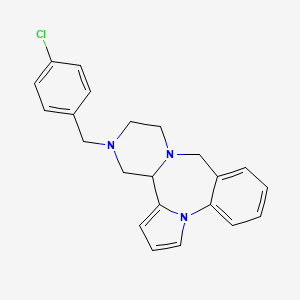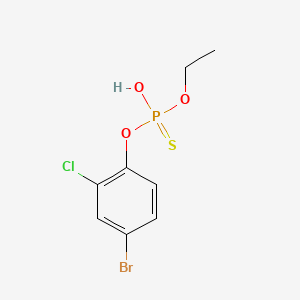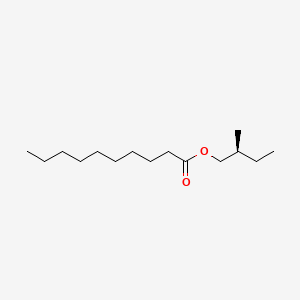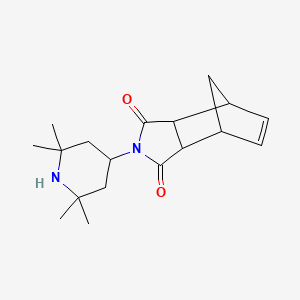
1-Ethyl-3-methyl-5-((1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with the molecular formula C13H19N3OS This compound is characterized by its unique structure, which includes an imidazolidinone core with various substituents, including an ethyl group, a methyl group, and a pyrrolidine derivative
準備方法
The synthesis of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves several steps. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The pyrrolidine derivative is then added via a condensation reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
化学反応の分析
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
科学的研究の応用
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with similar compounds such as:
1-ETHYL-3-METHYLIMIDAZOLIDIN-2-ONE: This compound lacks the pyrrolidine and sulfanyl groups, making it less complex and potentially less active in certain biological applications.
1-METHYL-3-ETHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-THIOXOIMIDAZOLIDIN-4-ONE: This compound is structurally similar but has a thioxo group instead of a sulfanylidene group, which may affect its reactivity and biological activity
特性
CAS番号 |
93446-30-1 |
|---|---|
分子式 |
C13H19N3OS |
分子量 |
265.38 g/mol |
IUPAC名 |
(5Z)-1-ethyl-3-methyl-5-[(2E)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H19N3OS/c1-4-16-11(12(17)15(3)13(16)18)8-7-10-6-5-9-14(10)2/h7-8H,4-6,9H2,1-3H3/b10-7+,11-8- |
InChIキー |
DNZQZGXRHDMGGN-WAKDDQPJSA-N |
異性体SMILES |
CCN1/C(=C\C=C\2/CCCN2C)/C(=O)N(C1=S)C |
正規SMILES |
CCN1C(=CC=C2CCCN2C)C(=O)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)






![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)

